molecular formula C6H4BrCl2N B578536 3-Bromo-5-chloro-2-(chloromethyl)pyridine CAS No. 1227588-54-6

3-Bromo-5-chloro-2-(chloromethyl)pyridine

Cat. No. B578536
CAS RN: 1227588-54-6
M. Wt: 240.909
InChI Key: OQXXOPQFDWXJOG-UHFFFAOYSA-N
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Description

“3-Bromo-5-chloro-2-(chloromethyl)pyridine” is a chemical compound with the CAS Number: 1227588-54-6 . It has a molecular weight of 240.91 . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H4BrCl2N/c7-5-1-4 (9)3-10-6 (5)2-8/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 240.91 . It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Acyclic Pyridine C-Nucleosides

3-Bromo-5-chloro-2-(chloromethyl)pyridine serves as a key intermediate in the synthesis of acyclic pyridine C-nucleosides. A study described the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, which was then converted through several steps into acyclic nicotinamide nucleosides. These compounds were evaluated for biological activity against various tumor-cell lines and viruses, though no significant activity was reported (Hemel et al., 1994).

Halogenation of Thieno[2,3-b]pyridine

In another study, elemental halogens were used to convert thieno[2,3-b]pyridine into its halogenated derivatives, demonstrating the versatility of halogenation reactions involving bromine and chlorine. The study highlights the potential of using halogenated pyridines as intermediates in the synthesis of various chemical compounds (Klemm et al., 1974).

Antitumor Activity and Stereochemistry

A study focused on the synthesis and stereostructure analysis of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enantiomers, highlighting the impact of stereochemistry on biological activity. The compounds exhibited inhibitory effects on PI3Kα kinase, with significant differences observed between the R- and S-isomers, underscoring the potential of halogenated pyridines in drug development (Zhou et al., 2015).

Hydrogen Bonding in Dimethylpyridines

Research on 3-bromo-5-hydroxy-2,6-dimethylpyridine and its chloro derivative provided structural and spectroscopic evidence of hydrogen bonding. These studies offer insights into the molecular interactions and structural dynamics of halogenated pyridines, which can be critical in the design of new materials and pharmaceuticals (Hanuza et al., 1997).

Immobilization of Biomimetic Metal Ion Chelates

A recent study described the facile synthesis and characterization of bromine-substituted (chloromethyl)pyridines as precursors for immobilizing biomimetic metal ion chelates on functionalized carbons. This research underscores the utility of such compounds in creating heterogeneous catalysts that mimic bioinorganic metalloenzymes, potentially leading to advancements in catalysis and material science (Handlovic et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

Trifluoromethylpyridines, a related group of compounds, have seen significant use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-chloro-2-(chloromethyl)pyridine is the respiratory system . The compound interacts with this system, leading to a series of biochemical reactions.

Mode of Action

This compound is involved in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s interaction with its targets leads to changes in this pathway, affecting downstream effects.

Result of Action

The compound can produce chemical burns within the oral cavity and gastrointestinal tract following ingestion . It may also cause coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

properties

IUPAC Name

3-bromo-5-chloro-2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXXOPQFDWXJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856625
Record name 3-Bromo-5-chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227588-54-6
Record name 3-Bromo-5-chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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